6-Methyl-2,3-dihydro-1,4-benzoxathiine
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Overview
Description
6-Methyl-2,3-dihydro-1,4-benzoxathiine is a heterocyclic compound containing both oxygen and sulfur atoms within its structure. This compound is part of the benzoxathiine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1,4-benzoxathiine typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction forms the benzoxathiine ring structure. Other methods include the use of α-halo Michael acceptors, such as methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, which react with o-mercaptophenol to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted benzoxathiine derivatives.
Scientific Research Applications
6-Methyl-2,3-dihydro-1,4-benzoxathiine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing anticancer agents, serotonin inhibitors, and antimycotic agents.
Agrochemicals: The compound is explored for its potential as an artificial sweetener and estrogenic agent.
Materials Science: It is investigated for its antioxidant properties and potential use in developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with various molecular targets and pathways. For instance, as an anticancer agent, it may inhibit specific protein kinases involved in cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Similar in structure but contains an oxygen atom instead of sulfur.
2,3-Dihydro-1,4-benzodithiine: Contains two sulfur atoms instead of one oxygen and one sulfur.
Phenoxathiine: A related compound with a similar benzoxathiine ring structure but different substituents.
Uniqueness
6-Methyl-2,3-dihydro-1,4-benzoxathiine is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
102363-66-6 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1,4-benzoxathiine |
InChI |
InChI=1S/C9H10OS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
UHPJCGVOCBGWON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCS2 |
Origin of Product |
United States |
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